A Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)ethylamine
A Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)ethylamine
Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-methoxyphenyl)ethylamine. As a substituted phenethylamine, this compound's behavior in both chemical and biological systems is governed by its ionization state (pKa), lipophilicity (logP), and solubility. Understanding these core parameters is critical for its application in research and development, particularly in fields such as medicinal chemistry and pharmacology. This document details the theoretical underpinnings of these properties, provides robust, field-proven experimental protocols for their determination, and synthesizes the data into a practical framework for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for characterization.
Introduction and Structural Elucidation
The compound central to this guide is 2-(3-methoxyphenyl)ethylamine. It belongs to the broad class of phenethylamines, a structural backbone found in numerous neurotransmitters, hormones, and pharmacologically active compounds.[1][2] The precise arrangement of functional groups—a primary amine on the ethyl side-chain and a methoxy group at the meta-position of the phenyl ring—dictates its unique physicochemical identity.
Slight structural modifications to the phenethylamine skeleton can lead to drastic changes in pharmacodynamic and pharmacokinetic properties. Therefore, rigorous characterization is the foundational step for any meaningful scientific investigation. Before any other property is measured, the identity and purity of the analyte must be unequivocally confirmed.
Note on Nomenclature: Initial inquiries for "2-Methoxy-2-(3-methoxyphenyl)ethylamine" did not yield a known chemical entity in standard databases. The structure described in this guide is the well-documented isomer 2-(3-methoxyphenyl)ethylamine (CAS: 2039-67-0), which is presumed to be the compound of interest.
1.1 Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 2-(3-methoxyphenyl)ethan-1-amine | - |
| Synonyms | 3-Methoxyphenethylamine, 3-(2-Aminoethyl)anisole | [3][4] |
| CAS Number | 2039-67-0 | [3][4][5] |
| Molecular Formula | C₉H₁₃NO | [3][5] |
| Molecular Weight | 151.21 g/mol | [3][5] |
| Physical Form | Colorless to light yellow clear liquid | [3][4] |
1.2 Structural Confirmation Workflow
The first principle of physicochemical analysis is ensuring the integrity of the sample. A multi-technique approach is required to confirm the structure and assess purity, typically exceeding 97% for reliable data generation.[6][7]
Ionization Constant (pKa): The pH-Dependent Switch
The primary amine group of 2-(3-methoxyphenyl)ethylamine is basic and will exist in a pH-dependent equilibrium between its protonated (cationic) and neutral forms. The pKa is the pH at which these two forms are present in equal concentration. This value is arguably the most critical physicochemical parameter as it directly influences solubility, lipophilicity (logD), membrane permeability, and receptor binding. For an amine, the pKa refers to the equilibrium of its conjugate acid (R-NH₃⁺).
2.1 Causality and Importance
-
Solubility: The protonated, cationic form is significantly more water-soluble than the neutral form. Therefore, aqueous solubility will be highest at pH values well below the pKa.[8]
-
Absorption & Permeability: Biological membranes are lipid bilayers. The neutral, more lipophilic form of a molecule typically permeates these membranes more readily. The pKa, in conjunction with the pH of a biological compartment (e.g., stomach pH ~1-3, intestine pH ~6-7.4), determines the fraction of the compound in its absorbable form.
2.2 Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10] It directly measures the change in pH of a solution of the analyte as a titrant is added.
Methodology:
-
Sample Preparation: Prepare a ~50 mM solution of 2-(3-methoxyphenyl)ethylamine in 0.15 M aqueous KCl (to maintain constant ionic strength).
-
Acidification: Acidify the solution to ~pH 2.0 with a standardized solution of 0.1 M HCl. This ensures >99.9% of the amine is in its protonated form (R-NH₃⁺).
-
Titration: Place the solution in a thermostatted vessel at 25°C under constant stirring. Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium. A high-precision, calibrated pH electrode is essential.[9][10]
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative corresponds to the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to the volume of titrant that is exactly half of the volume required to reach the equivalence point (the half-equivalence point).[9]
-
Lipophilicity (logP & logD): Gauging Membrane Affinity
Lipophilicity is the affinity of a compound for a non-polar, lipid-like environment versus an aqueous one. It is a key determinant of a molecule's ability to cross biological membranes and is often correlated with bioavailability and metabolic clearance.
-
logP (Partition Coefficient): Represents the partitioning of the neutral species between octanol and water. It is an intrinsic property of the molecule.
-
logD (Distribution Coefficient): Represents the partitioning of all species (neutral and ionized) at a specific pH. For a basic compound like an amine, logD is pH-dependent and will be lower than logP at pH values below the pKa due to the higher concentration of the water-soluble ionized form.
3.1 Causality and Importance
-
Drug Development: Lipophilicity is a cornerstone of medicinal chemistry design principles, such as Lipinski's Rule of Five.[11] It influences absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Data Quality: Poorly soluble compounds can precipitate in in-vitro assays, leading to unreliable data.[8][12] Understanding lipophilicity helps in designing appropriate assay conditions.
3.2 Experimental Protocol: RP-HPLC Method for logP/logD Determination
The traditional shake-flask method is resource-intensive. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and compound-sparing alternative by correlating a compound's retention time on a hydrophobic column with its lipophilicity.[13][14][15]
Methodology:
-
System Setup: Use a C18 reverse-phase column. The mobile phase should consist of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
Capacity Factor (k'): The retention factor, k', is calculated for each compound using the formula: k' = (tR - t₀) / t₀, where tR is the retention time of the analyte and t₀ is the column dead time (measured with a non-retained compound like uracil).
-
Calibration:
-
Prepare a set of 5-7 standard compounds with well-established logP values that bracket the expected logP of the analyte.
-
Inject each standard and determine its capacity factor (log k').
-
Create a linear calibration curve by plotting the known logP values of the standards against their corresponding log k' values. The relationship is typically linear: logP = m * log(k') + c.
-
-
Analyte Measurement:
-
Inject the 2-(3-methoxyphenyl)ethylamine sample under the identical chromatographic conditions.
-
Measure its retention time and calculate its log k'.
-
-
logP Determination: Interpolate the logP of the analyte from its log k' value using the generated calibration curve.
-
logD Measurement: To measure logD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase must be buffered to that pH. The procedure remains the same.
Aqueous Solubility
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical parameter for drug formulation and delivery.[8][12] Low solubility can be a major impediment to preclinical and clinical development, leading to poor absorption and bioavailability.[8]
4.1 Experimental Protocol: Thermodynamic Shake-Flask Solubility
This method determines the equilibrium solubility of the compound and is considered the "gold standard".[12][16][17]
Methodology:
-
Sample Preparation: Add an excess amount of solid (or liquid) 2-(3-methoxyphenyl)ethylamine to a series of vials containing buffered solutions at various physiologically relevant pH values (e.g., pH 2.0, pH 6.5, pH 7.4). The excess solid ensures that a saturated solution is formed.[12]
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[16][17]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by high-speed centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification:
-
Prepare a calibration curve using known concentrations of the compound dissolved in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.[12][17]
-
The measured concentration is the thermodynamic solubility at that specific pH.
-
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-(3-methoxyphenyl)ethylamine based on available data and established predictive models for analogous structures. Experimental determination is required for definitive values.
| Property | Predicted/Reported Value | Significance & Context |
| Molecular Weight | 151.21 g/mol | Confirmed value.[3][5] |
| pKa | ~9.5 - 10.5 (Estimated) | Typical for primary alkylamines.[9] The amine will be >99% protonated at stomach pH and significantly protonated at intestinal pH, impacting absorption. |
| logP | 1.4 - 1.9 (Estimated) | Based on unsubstituted phenethylamine (XLogP3 = 1.4)[18] and its 2-methoxy isomer (XLogP3 = 1.7).[19] Indicates moderate lipophilicity. |
| Boiling Point | 118-119 °C at 6 mmHg | Reported physical property.[5] |
| Density | 1.038 g/mL at 25 °C | Reported physical property.[5] |
| Aqueous Solubility | pH-dependent | Expected to be high at acidic pH (< pKa) due to protonation and significantly lower at basic pH (> pKa). Experimental data is crucial. |
Conclusion
The physicochemical profile of 2-(3-methoxyphenyl)ethylamine is characteristic of a small, basic, and moderately lipophilic phenethylamine derivative. Its primary amine function dictates a strong pH-dependency for both its aqueous solubility and its effective lipophilicity (logD). The protocols outlined in this guide provide a robust framework for the experimental determination of its pKa, logP/logD, and thermodynamic solubility. Accurate measurement of these parameters is not merely an academic exercise; it is an essential prerequisite for the successful design and interpretation of any subsequent biological or pharmacological studies, providing the foundational data needed to predict and understand its behavior in complex systems.
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